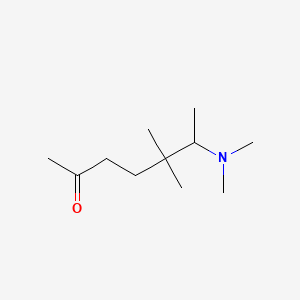
2,4,4-Trichloronaphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trichloronaphthalen-1(4H)-one is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trichloronaphthalen-1(4H)-one typically involves the chlorination of naphthalene derivatives under controlled conditions. Common reagents include chlorine gas or chlorinating agents like sulfuryl chloride. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production methods for chlorinated naphthalene derivatives often involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trichloronaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex chlorinated aromatic compounds.
Reduction: Reduction reactions can remove chlorine atoms or reduce the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,4-Trichloronaphthalen-1(4H)-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trichloronaphthalene: Another chlorinated naphthalene with similar chemical properties.
2,4,5-Trichloronaphthalene: Differing in the position of chlorine atoms, leading to unique reactivity.
2,4,6-Trichloronaphthalene: Another isomer with distinct chemical behavior.
Uniqueness
2,4,4-Trichloronaphthalen-1(4H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in specific positions can lead to unique chemical and physical properties compared to other chlorinated naphthalenes.
Propriétés
Numéro CAS |
1133-38-6 |
|---|---|
Formule moléculaire |
C10H5Cl3O |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
2,4,4-trichloronaphthalen-1-one |
InChI |
InChI=1S/C10H5Cl3O/c11-8-5-10(12,13)7-4-2-1-3-6(7)9(8)14/h1-5H |
Clé InChI |
BSEVBNUWDDLJPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC2(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


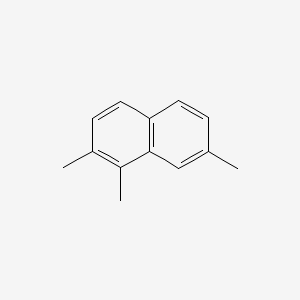

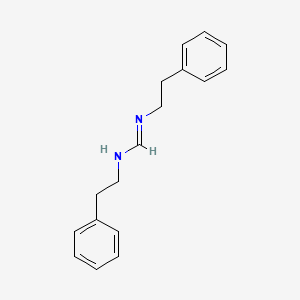
![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
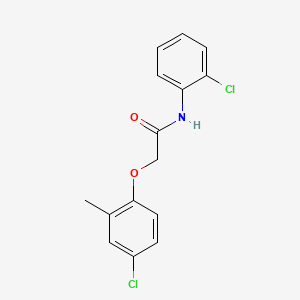
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)


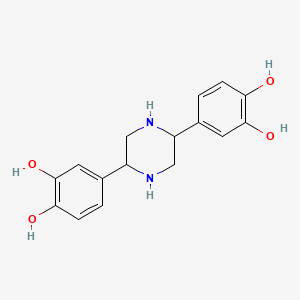
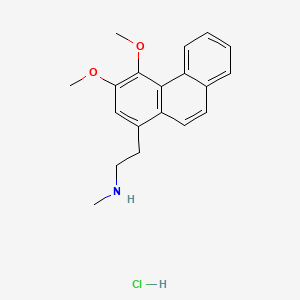

![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
